Z-DevD-AFC is classified as a synthetic peptide substrate. The compound's structure is derived from the sequence Asp-Glu-Val-Asp, which is recognized by caspase-3 during the apoptotic process. The full chemical name of Z-DevD-AFC is N-(benzyloxycarbonyl)-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin, and its molecular formula is with a molecular weight of approximately 821.7 g/mol. The compound is commercially available from various suppliers, including AAT Bioquest and ApexBio, with a CAS number of 1135416-11-3 .
The synthesis of Z-DevD-AFC typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:
The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level typically above 95%.
The molecular structure of Z-DevD-AFC features a central peptide backbone composed of four amino acids (Aspartic acid, Glutamic acid, Valine, and Aspartic acid) flanked by a benzyloxycarbonyl protecting group and an amido-coumarin fluorophore. The structure can be represented as follows:
This arrangement allows for specific recognition and cleavage by caspase-3, leading to the release of the fluorescent 7-amido-4-trifluoromethylcoumarin moiety upon enzymatic action .
Z-DevD-AFC undergoes hydrolysis when cleaved by caspase-3. The reaction can be summarized as follows:
Upon cleavage, the non-fluorescent substrate transforms into a highly fluorescent product (AFC), which can be quantitatively measured using fluorescence spectroscopy. The excitation wavelength for AFC is around 400 nm, and its emission peak occurs at approximately 505 nm .
The mechanism of action for Z-DevD-AFC involves its interaction with caspase-3 during apoptosis. Upon exposure to apoptotic stimuli, caspase-3 becomes activated and recognizes the DEVD sequence within Z-DevD-AFC. The enzyme cleaves between the aspartic acid residues, resulting in the release of AFC. This fluorescence can be detected and quantified, allowing researchers to assess caspase activity in various biological samples .
Z-DevD-AFC exhibits specific physical and chemical properties that make it suitable for laboratory applications:
The compound's fluorescence characteristics are critical for its application in assays; it has a high extinction coefficient that enhances sensitivity in detection methods.
Z-DevD-AFC has several significant applications in scientific research:
Apoptosis, or programmed cell death, is a highly conserved and regulated process essential for development, tissue homeostasis, and defense against cellular damage. This cascade is orchestrated by a family of cysteine-dependent aspartate-specific proteases known as caspases, which exist as inactive zymogens and undergo proteolytic activation in response to intrinsic (mitochondrial) or extrinsic (death receptor) stimuli [7] [10]. The apoptotic pathway converges on executioner caspases (caspase-3, -6, -7), which dismantle cellular structures through cleavage of over 600 substrates, including structural proteins (e.g., actin), DNA repair enzymes (e.g., PARP1), and nuclear lamins [7]. Nuclear disintegration—characterized by chromatin condensation, DNA fragmentation, and nuclear envelope collapse—represents a terminal apoptotic event driven partly by caspase-mediated proteolysis [7]. The precision of this process hinges on substrate specificity, where caspases recognize tetra-peptide motifs and cleave carboxyl to aspartic acid residues [5] [10].
Table 1: Key Components of the Apoptotic Caspase Cascade
Caspase Type | Examples | Activation Trigger | Primary Targets |
---|---|---|---|
Initiator | Caspase-2, -8, -9 | Death receptors, mitochondrial stress | Executioner caspases |
Executioner | Caspase-3, -6, -7 | Cleavage by initiator caspases | PARP1, Lamin A, ICAD/DFF45 |
Inflammatory | Caspase-1, -4 | Pathogen-associated molecular patterns | Pro-inflammatory cytokines |
Caspase-3 (CPP32/apopain) serves as the predominant effector caspase in apoptotic execution. Its activation requires proteolytic processing by initiator caspases (e.g., caspase-9) into a heterotetramer comprising two large (p17) and two small (p12) subunits, each harboring a catalytic site with a conserved QACRG motif [4] [10]. Structurally, caspase-3 exhibits a stringent preference for the DEVD tetrapeptide sequence (Asp-Glu-Val-Asp), mirroring the cleavage site in PARP1 (216-DEVD↓G-221)—a nuclear DNA repair enzyme whose inactivation prevents DNA repair during apoptosis [1] [6] [8]. Beyond substrate cleavage, caspase-3 amplifies apoptosis by activating other caspases and Bid, a pro-apoptotic Bcl-2 family member [7]. Notably, its nuclear translocation during apoptosis (e.g., cisplatin-induced cell death) correlates with nuclear fragmentation, confirming its direct role in karyorrhexis [7]. Biochemically, caspase-3 operates optimally at pH 7.4 and is inhibited by Zn²⁺ at submicromolar concentrations, though physiological ionic strength (0–150 mM NaCl) minimally affects its activity [10].
The discovery that CED-3 (the C. elegans caspase homolog) shares homology with mammalian interleukin-1β-converting enzyme (caspase-1) catalyzed efforts to map caspase specificity [4] [5]. Early assays relied on radiolabeled substrates or immunoblotting for cleavage products like the 89 kDa PARP1 fragment, but these lacked real-time quantification capabilities [8]. A paradigm shift emerged with fluorogenic caspase substrates, pioneered by compounds such as Ac-DEVD-AMC (7-amino-4-methylcoumarin), which allowed continuous kinetic monitoring of protease activity [4] [8]. Z-DEVD-AFC (N-benzyloxycarbonyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) represented a critical innovation, leveraging the AFC fluorophore (excitation/emission: 380/500 nm) for enhanced sensitivity due to its larger Stokes shift and reduced photobleaching compared to AMC derivatives [1] [3] [6].
Table 2: Evolution of Fluorogenic Caspase Substrates
Substrate | Fluorophore | Ex/Em (nm) | Advantages | Limitations |
---|---|---|---|---|
Ac-DEVD-AMC | AMC (7-amino-4-methylcoumarin) | 341/441 | Early standard; cell-permeable | Moderate Stokes shift; prone to photobleaching |
Z-DEVD-AFC | AFC (7-amino-4-trifluoromethylcoumarin) | 380/500 | Enhanced sensitivity; red-shifted emission; stable fluorescence | Requires DMSO solubilization |
Z-DEVD-aminoluciferin | Aminoluciferin | 362/499 | Bioluminescence compatibility | Complex assay optimization |
Z-DEVD-AFC’s design exploits the caspase-3 selectivity for DEVD, validated through combinatorial peptide libraries showing DEXD (X=variable residue) as the optimal cleavage motif [4] [5]. Upon proteolysis, Z-DEVD-AFC liberates free AFC, eliciting a 100-fold increase in fluorescence quantum yield—enabling detection in cell lysates, intact cells, and in vivo systems [1] [6] [8]. This substrate has been instrumental in:
Table 3: Spectral and Biochemical Properties of Z-DEVD-AFC
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 821.71 g/mol | C₃₆H₃₈F₃N₅O₁₄ [1] [6] |
Excitation/Emission | 376–380 nm / 482–505 nm | Cell lysates; purified caspase-3 [1] [6] |
Extinction Coefficient | 17,000–18,000 cm⁻¹M⁻¹ | In aqueous buffer (pH 7.4) [1] |
Caspase-3 Km | 9.7 µM | Recombinant caspase-3 assays [6] |
Solubility | ≥82.2 mg/mL in DMSO | Stock solution storage [3] [6] |
The advent of Z-DEVD-AFC exemplifies how rational substrate design—grounded in caspase biochemistry—enables precise dissection of apoptotic pathways, advancing drug discovery and mechanistic cell biology [1] [4].
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